3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLXZSSPOILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672263 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-12-3 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically involves multi-step processes One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid.
Reduction: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit notable anticancer activities. For instance, studies have shown that modifications at specific positions of the pyrrolo[2,3-b]pyridine scaffold can significantly enhance cytotoxicity against cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Ovarian | 5.5 | High selectivity |
| Compound B | Breast | 10.2 | Moderate selectivity |
One study highlighted that structural modifications at the 4-position of a pyrrolo[2,3-b]pyridine derivative led to enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Antiviral Activity
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Compounds exhibiting anti-HIV activity were identified, with some derivatives showing effective inhibition of HIV replication at low concentrations (EC50 <10 µM). The structure-activity relationship emphasized that specific substituents significantly influenced antiviral efficacy .
Antimicrobial Activity
In vitro studies demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain modifications could enhance antibacterial potency significantly.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Candida albicans | 20 | Moderate |
Synthetic Methodologies
The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically involves various chemical reactions including Vilsmeier-Haack reactions and cyclization processes. These methods allow for the introduction of functional groups that enhance biological activity and facilitate further chemical modifications.
Immunomodulatory Effects
Recent studies have identified pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 (JAK3), which plays a crucial role in inflammatory and immune responses. The introduction of specific substituents has been shown to increase JAK3 inhibitory activity significantly, making these compounds promising candidates for treating immune-related diseases such as organ transplantation .
Neurological Disorders
Pyrrolo[2,3-b]pyridine derivatives have also been explored for their potential effects on neurological disorders. Their ability to modulate signaling pathways involved in neuroinflammation suggests they could be beneficial in treating conditions like multiple sclerosis or Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A clinical study evaluated a series of pyrrolopyridine derivatives for their cytotoxic effects on ovarian cancer cells. One compound demonstrated significant cytotoxicity with an IC50 value of 5 µM, highlighting the importance of structural modifications at the 4-position for enhancing anticancer activity while minimizing toxicity to healthy cells .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of various pyrrolo[2,3-b]pyridine derivatives against HIV-1. The most active compound exhibited an EC50 value of 1.65 µM and a therapeutic index of 7.98, indicating its potential as an effective antiviral agent .
Mechanism of Action
The mechanism by which 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde exerts its effects, particularly as a kinase inhibitor, involves binding to the active site of the target kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound’s structure allows it to interact with key residues in the kinase’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and heterocyclic frameworks. Key differences in physical properties, synthesis, and applications are highlighted.
Substituent Position Isomers
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-19-8)
- Structural Difference : Chloro and carbaldehyde groups at positions 4 and 5, respectively, versus 3 and 4 in the target compound.
- Physical Properties : Same molecular formula (C₈H₅ClN₂O) but distinct boiling point and density due to altered substituent positioning .
- Synthesis : Prepared via methods analogous to anti-HCV intermediates, emphasizing the role of substituent placement in biological activity .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1015610-39-5)
Functional Group Variants
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 918515-16-9)
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Heterocyclic Framework Analogues
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
- Structural Difference : Pyrimidine ring instead of pyridine.
- Crystal Structure : Planar geometry with N-H⋯N hydrogen bonds forming 2D networks, influencing solubility and crystallinity .
- Applications : Key intermediate in anti-HCV drug synthesis, suggesting that heterocycle choice affects biological target specificity .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Not provided | C₈H₅ClN₂O | Cl (3), CHO (4) | Data not available | Data not available | Pharmaceutical intermediates |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 958230-19-8 | C₈H₅ClN₂O | Cl (4), CHO (5) | Not reported | Not reported | Anti-HCV drug synthesis |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 1015610-39-5 | C₈H₅ClN₂O | Cl (5), CHO (4) | 363.4 | 1.5 | Material science |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 918515-16-9 | C₈H₄ClN₃ | Cl (4), CN (3) | Not reported | Not reported | Electrophilic coupling |
Research Implications
- Pharmaceuticals : The carbaldehyde group’s reactivity makes the target compound preferable for prodrug design, while trifluoromethyl analogs are prioritized for metabolic stability .
- Materials Science : Substituent positioning (e.g., 3 vs. 5-chloro) influences intermolecular interactions, as seen in crystal packing patterns of related compounds .
Biological Activity
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in the realm of medicinal chemistry. Characterized by a pyrrole fused to a pyridine ring, this compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆ClN₂O
- Molecular Weight : 174.6 g/mol
- Structure : The compound features a chloro substituent and an aldehyde functional group, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) and protein kinases. These activities are crucial for modulating cellular signaling pathways involved in cancer progression.
Key Biological Activities
-
Cancer Therapy :
- Inhibition of FGFRs : Derivatives of this compound have shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3. These receptors are often overexpressed in various tumors, making them attractive targets for cancer treatment .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, thereby reducing tumor growth and proliferation.
- Antimicrobial Activity :
- Neuroprotective Effects :
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling:
- FGFR Inhibition : By binding to FGFRs, the compound disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
- Protein Kinase Modulation : The compound also inhibits various protein kinases involved in critical cellular processes, further contributing to its potential as an anticancer agent .
Case Study 1: FGFR Inhibition
A study reported that a derivative of 3-Chloro-1H-pyrrolo[2,3-B]pyridine exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This study demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Case Study 2: Antimicrobial Activity
In another investigation focusing on related compounds, certain derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Candida albicans. Results indicated moderate activity with MIC values below 10 µM for the most effective derivatives .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde?
A common approach involves microwave-assisted coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) to facilitate regioselective cyclization. For example, similar pyrrolopyridine derivatives are synthesized via reactions in DMF with aryl acetylenes under controlled microwave conditions, followed by column chromatography purification . The aldehyde group is typically introduced via formylation or oxidation steps, though specific protocols depend on precursor availability.
Q. How is the structural identity of this compound validated?
Structural confirmation relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For instance, analogous compounds show distinct aromatic proton signals in ¹H NMR (δ 8.5–9.5 ppm for pyrrole/pyridine protons) and carbonyl carbons near δ 190 ppm in ¹³C NMR . Mass spectra often exhibit [M+H]⁺ peaks matching calculated molecular weights within 3 ppm error .
Q. What is the reactivity profile of the aldehyde group in this compound?
The aldehyde moiety participates in nucleophilic additions (e.g., forming Schiff bases with amines) and serves as an electrophile in multicomponent reactions. For example, carbaldehyde derivatives in related pyrrolopyridines undergo condensation with hydrazines or active methylene compounds to generate heterocyclic scaffolds .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves tuning reaction parameters:
- Catalyst loading : Reducing Pd catalyst to 2–5 mol% minimizes cost while maintaining efficiency .
- Microwave parameters : Adjusting temperature (120–150°C) and irradiation time (30–60 min) improves cyclization .
- Purification : Gradient elution in column chromatography (hexane/EtOAc) enhances separation of regioisomers .
Q. How are byproducts managed during synthesis?
Common byproducts (e.g., dehalogenated or dimerized species) are mitigated by:
Q. What computational methods predict the compound’s kinase inhibition potential?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. QSAR studies using descriptors like LogP and polar surface area correlate structural features with inhibitory activity . For example, chloro and aldehyde groups enhance binding affinity to hydrophobic kinase domains .
Q. How are conflicting spectroscopic data resolved?
Discrepancies in NMR or MS data are addressed via:
- 2D NMR : HSQC and HMBC clarify ambiguous proton-carbon correlations .
- X-ray crystallography : Single-crystal analysis definitively assigns regiochemistry, as seen in related pyrrolopyrimidines .
- Isotopic labeling : ¹⁵N or ¹³C-labeled precursors confirm nitrogen/carbon connectivity .
Q. What strategies enable regioselective functionalization of the pyrrolopyridine core?
Regioselectivity is controlled by:
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
